

Technical Guide: Characterization and Synthesis of 1-Ethyl-3-iodo-1H-pyrazole

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Compound of Interest

Compound Name: *1-Ethyl-3-iodo-1H-pyrazole*

Cat. No.: B598008

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization and a representative synthetic protocol for **1-Ethyl-3-iodo-1H-pyrazole** (CAS No. 1202781-34-7). This compound is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of more complex molecules. This document outlines its physical and spectroscopic properties, a detailed experimental procedure for its synthesis via N-alkylation of 3-iodo-1H-pyrazole, and a visual representation of the synthetic workflow. The data presented is compiled from available information on closely related analogs and is intended to serve as a practical resource for researchers in the field.

Compound Identification and Physical Properties

1-Ethyl-3-iodo-1H-pyrazole is a substituted pyrazole with the molecular formula $C_5H_7IN_2$. The presence of an ethyl group at the N1 position and an iodine atom at the C3 position makes it a useful intermediate for various chemical transformations, particularly cross-coupling reactions.

Property	Value	Source
CAS Number	1202781-34-7	[1]
Molecular Formula	C ₅ H ₇ IN ₂	[1] [2]
Molecular Weight	222.03 g/mol	[2]
Appearance	Predicted: Colorless to light yellow oil or low melting solid	Inferred from related compounds
Boiling Point	Predicted: > 200 °C at 760 mmHg	Inferred from related compounds
Melting Point	Not available	

Spectroscopic Characterization Data (Predicted)

Direct experimental spectra for **1-Ethyl-3-iodo-1H-pyrazole** are not readily available in the public domain. The following data is predicted based on the analysis of structurally similar compounds, including N-protected 3-iodo-1H-pyrazoles and other N-ethyl pyrazole derivatives.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6 - 7.8	d	1H	H5
~6.4 - 6.6	d	1H	H4
~4.1 - 4.3	q	2H	N-CH ₂ -CH ₃
~1.3 - 1.5	t	3H	N-CH ₂ -CH ₃

Solvent: CDCl₃ or DMSO-d₆. The precise chemical shifts and coupling constants for the pyrazole protons (H4 and H5) can be influenced by the solvent.

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~135 - 140	C5
~115 - 120	C4
~90 - 95	C3-I
~45 - 50	N-CH ₂ -CH ₃
~14 - 16	N-CH ₂ -CH ₃

Solvent: CDCl₃ or DMSO-d₆.

Mass Spectrometry

Technique	Expected m/z
Electron Ionization (EI)	[M] ⁺ = 222
Electrospray Ionization (ESI)	[M+H] ⁺ = 223

Experimental Protocol: Synthesis of 1-Ethyl-3-iodo-1H-pyrazole

The following is a representative experimental protocol for the synthesis of **1-Ethyl-3-iodo-1H-pyrazole**, based on the well-established N-alkylation of pyrazoles. The starting material, 3-iodo-1H-pyrazole, is commercially available.

Materials and Reagents

- 3-iodo-1H-pyrazole
- Iodoethane (or other ethylating agent such as diethyl sulfate)
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
- N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
- Ethyl acetate (EtOAc)

- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure

- To a solution of 3-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF (or acetonitrile) is added potassium carbonate (2.0 eq).
- The suspension is stirred at room temperature for 15 minutes.
- Iodoethane (1.2 eq) is added dropwise to the reaction mixture.
- The reaction mixture is stirred at room temperature (or gently heated to 40-50 °C to increase the reaction rate) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford **1-Ethyl-3-iodo-1H-pyrazole**.

Characterization of the Product

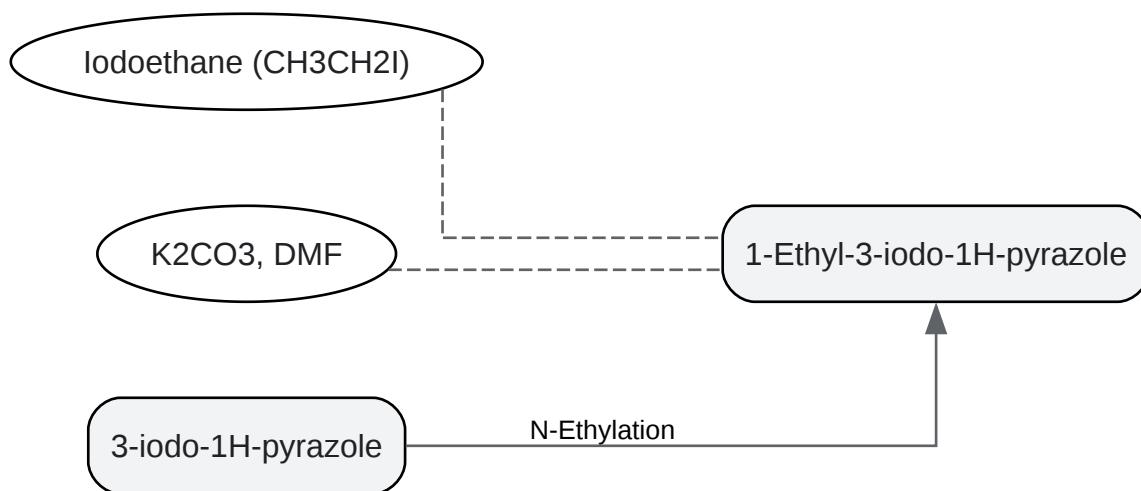
The purified product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Section

2.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for **1-Ethyl-3-iodo-1H-pyrazole** from 3-iodo-1H-pyrazole.



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Synthetic pathway for **1-Ethyl-3-iodo-1H-pyrazole**.

Applications in Research and Development

1-Ethyl-3-iodo-1H-pyrazole is a valuable intermediate in organic synthesis. The iodo-substituent at the 3-position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse libraries of pyrazole-containing compounds for screening in drug discovery programs. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Disclaimer

The characterization data provided in this document is predicted based on analogous compounds and should be confirmed by experimental analysis. The synthetic protocol is a

representative method and may require optimization for specific laboratory conditions and scales. This document is intended for research and informational purposes only.

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